molecular formula C11H11F3N2O3 B1366546 Flutamide-d7

Flutamide-d7

Cat. No.: B1366546
M. Wt: 283.25 g/mol
InChI Key: MKXKFYHWDHIYRV-NWOXSKRJSA-N
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Description

Flutamide-d7 is a deuterated form of flutamide, which is an antiandrogen medication primarily used to treat prostate cancer. The deuterated version, this compound, is often used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify flutamide levels in biological samples .

Mechanism of Action

Target of Action

Flutamide-d7, a deuterium labeled Flutamide , is a nonsteroidal antiandrogen . Its primary target is the androgen receptor (AR) . The androgen receptor plays a crucial role in the development and functioning of male reproductive tissues .

Mode of Action

This compound acts as a selective antagonist of the androgen receptor . It competes with androgens like testosterone and dihydrotestosterone (DHT) for binding to ARs in tissues like the prostate gland . By doing so, it prevents their effects and stops them from stimulating prostate cancer cells to grow . It exerts its antiandrogenic action by inhibiting androgen uptake and/or by inhibiting nuclear binding of androgen in target tissues .

Biochemical Pathways

This compound affects the androgen signaling pathway . By binding to the androgen receptor, it inhibits the uptake of androgens and prevents the nuclear binding of androgens in target tissues . This inhibition disrupts the normal function of the androgen signaling pathway, leading to a decrease in the growth of prostate cancer cells .

Pharmacokinetics

After oral administration, Flutamide is absorbed from the gastrointestinal tract with a tmax of about 2 hours . It undergoes extensive first-pass metabolism in the liver, producing several metabolites . The major metabolites are 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline . These metabolites are predominantly excreted in urine .

Result of Action

The binding of this compound to the androgen receptor prevents the effects of androgens and inhibits the growth of prostate cancer cells . This results in a reduction in the size of the prostate gland in patients with prostate cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the bioavailability and efficacy of this compound can be affected by factors such as the patient’s liver function, as the drug undergoes extensive first-pass metabolism in the liver . Additionally, the stability of this compound could be affected by storage conditions .

Biochemical Analysis

Biochemical Properties

Flutamide-d7 plays a crucial role in inhibiting androgen receptors, thereby preventing the activation of androgen-responsive genes. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, this compound binds to the androgen receptor, inhibiting its interaction with dihydrotestosterone. This inhibition prevents the transcription of genes involved in prostate cancer cell proliferation. Additionally, this compound is metabolized by liver enzymes such as cytochrome P450, leading to the formation of active and inactive metabolites .

Cellular Effects

This compound exerts significant effects on various cell types, particularly prostate cancer cells. It inhibits cell proliferation by blocking androgen receptor signaling pathways. This inhibition leads to decreased expression of genes involved in cell cycle progression and increased expression of pro-apoptotic genes. This compound also affects cellular metabolism by altering the activity of enzymes involved in lipid and glucose metabolism, thereby impacting overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the androgen receptor, preventing the receptor’s activation by androgens. This binding inhibits the receptor’s ability to translocate to the nucleus and bind to androgen response elements on DNA. Consequently, the transcription of androgen-responsive genes is suppressed. Additionally, this compound can inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in its own metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, this compound exhibits strong anti-androgenic activity, leading to significant inhibition of androgen receptor signaling. Over time, the stability and degradation of this compound can influence its efficacy. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits androgen receptor activity without causing significant toxicity. At higher doses, this compound can induce adverse effects such as hepatotoxicity and alterations in liver enzyme levels. Threshold effects have been observed, where a certain dosage is required to achieve maximal therapeutic efficacy without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes to form active metabolites, which contribute to its anti-androgenic effects. Additionally, this compound can influence metabolic flux by altering the activity of enzymes involved in lipid and glucose metabolism. These changes can impact overall metabolite levels and cellular energy balance .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its anti-androgenic effects. The localization and accumulation of this compound can influence its overall efficacy and duration of action .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it inhibits androgen receptor-mediated transcription. Additionally, this compound can interact with other cellular components, such as mitochondria, influencing their function and overall cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flutamide-d7 involves the incorporation of deuterium atoms into the flutamide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out the necessary chemical reactions to form the final deuterated product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Flutamide-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 2-hydroxyflutamide (oxidation product) and various substituted derivatives depending on the reagents and conditions used .

Comparison with Similar Compounds

Properties

IUPAC Name

2,3,3,3-tetradeuterio-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-7-3-4-9(16(18)19)8(5-7)11(12,13)14/h3-6H,1-2H3,(H,15,17)/i1D3,2D3,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXKFYHWDHIYRV-NWOXSKRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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